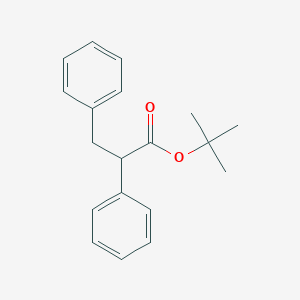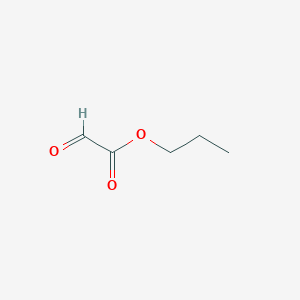
4-hydroxy-3-methyl-10H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridone family Acridones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methyl-10H-acridin-9-one typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for acridone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups on the acridone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
科学的研究の応用
4-hydroxy-3-methyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridone derivatives and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
作用機序
The mechanism of action of 4-hydroxy-3-methyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies .
類似化合物との比較
Similar Compounds
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one: This compound has similar structural features but with additional methoxy groups, which can alter its chemical and physical properties.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: This compound is designed for use in OLEDs and has enhanced photophysical properties due to the presence of phenoxazine groups.
Uniqueness
4-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with molecular targets and its overall stability.
特性
CAS番号 |
806596-46-3 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-8-6-7-10-12(13(8)16)15-11-5-3-2-4-9(11)14(10)17/h2-7,16H,1H3,(H,15,17) |
InChIキー |
UWEJPPANXKUGQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
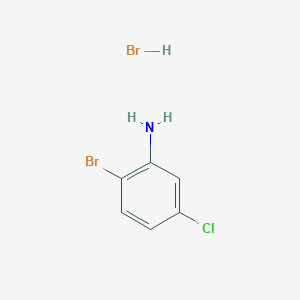
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
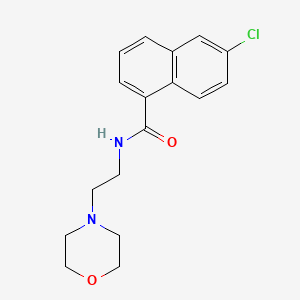
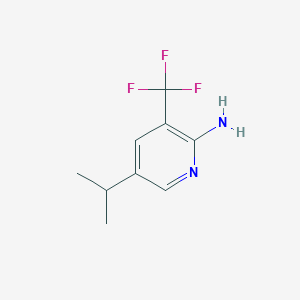
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
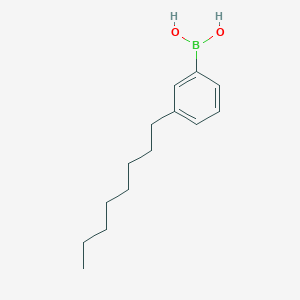



![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
